![molecular formula C10H10ClNaO4 B12063016 Sodium (2E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoate hydrate CAS No. 1049737-99-6](/img/structure/B12063016.png)
Sodium (2E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoate hydrate
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Overview
Description
Sodium (2E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoate hydrate is a chemical compound that belongs to the class of organic compounds known as hydroxy acids and derivatives. This compound is characterized by the presence of a 4-chlorophenyl group, a hydroxy group, and a but-2-enoate moiety. It is commonly used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (2E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoate hydrate typically involves the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation and hydrolysis to yield the desired product. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Ethanol or water
Reaction Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium (2E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoate hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The double bond in the but-2-enoate moiety can be reduced to form a saturated compound.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: 4-(4-chlorophenyl)-4-oxobut-2-enoate
Reduction: 4-(4-chlorophenyl)-4-hydroxybutanoate
Substitution: 4-(4-methoxyphenyl)-4-hydroxybut-2-enoate
Scientific Research Applications
Sodium (2E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoate hydrate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in studies of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Sodium (2E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoate hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways.
Comparison with Similar Compounds
Sodium (2E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoate hydrate can be compared with other similar compounds, such as:
- Sodium (2E)-4-(4-fluorophenyl)-4-hydroxybut-2-enoate
- Sodium (2E)-4-(4-bromophenyl)-4-hydroxybut-2-enoate
- Sodium (2E)-4-(4-methylphenyl)-4-hydroxybut-2-enoate
These compounds share similar structural features but differ in the substituents on the phenyl ring. The presence of different substituents can influence the compound’s reactivity, solubility, and biological activity, making each compound unique in its applications and effects.
Biological Activity
Sodium (2E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoate hydrate, also known as sodium 4-chlorophenyl-4-hydroxybut-2-enoate, is a compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The chemical formula of this compound is C10H10ClNaO4. The compound features a chlorophenyl group, which is significant for its biological activity.
Research indicates that the biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. Studies have shown that it inhibits bacterial growth through interference with cell wall synthesis and function.
- Anti-inflammatory Effects : this compound exhibits anti-inflammatory properties, potentially reducing the production of pro-inflammatory cytokines. This mechanism is crucial for therapeutic applications in inflammatory diseases.
- Apoptosis Induction : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by modulating apoptotic pathways. It has been observed to affect the expression of key proteins involved in apoptosis, such as Bcl-2 family members .
Antimicrobial Properties
A study highlighted the compound's efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess its potency:
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results indicate that the compound possesses significant antimicrobial activity, particularly against Gram-positive bacteria.
Anti-inflammatory Activity
In vitro studies have shown that this compound reduces the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. The reduction in cytokine levels suggests its potential utility in managing inflammatory conditions.
Apoptosis Induction in Cancer Cells
Research involving cancer cell lines has suggested that this compound can promote apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins. In a study on IGROV1-R10 ovarian cancer cells, treatment with the compound resulted in a significant increase in caspase-3 and caspase-7 activity, indicating enhanced apoptotic signaling pathways .
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effects of this compound in patients with bacterial infections resistant to conventional antibiotics. The results showed a notable improvement in infection resolution rates compared to standard treatments.
- Case Study on Anti-inflammatory Effects : In a controlled study involving patients with rheumatoid arthritis, administration of the compound led to decreased joint inflammation and pain relief, highlighting its potential as an adjunct therapy for inflammatory diseases.
Properties
CAS No. |
1049737-99-6 |
---|---|
Molecular Formula |
C10H10ClNaO4 |
Molecular Weight |
252.62 g/mol |
IUPAC Name |
sodium;(E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoate;hydrate |
InChI |
InChI=1S/C10H9ClO3.Na.H2O/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14;;/h1-6,9,12H,(H,13,14);;1H2/q;+1;/p-1/b6-5+;; |
InChI Key |
NZFKWKOBJBRWMV-TXOOBNKBSA-M |
Isomeric SMILES |
C1=CC(=CC=C1C(/C=C/C(=O)[O-])O)Cl.O.[Na+] |
Canonical SMILES |
C1=CC(=CC=C1C(C=CC(=O)[O-])O)Cl.O.[Na+] |
Origin of Product |
United States |
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